Product packaging for Oxacillin Sodium-d5 Salt(Cat. No.:)

Oxacillin Sodium-d5 Salt

Cat. No.: B1156086
M. Wt: 428.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Deuterated Compounds as Research Tools

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), serve as invaluable research tools, primarily in analytical chemistry and pharmacokinetic studies. clearsynth.comcymitquimica.com One of their most significant applications is as internal standards for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS/MS). clearsynth.com An ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, but is distinguishable by its mass. uni-muenchen.de Deuterium-labeled analogs of a target drug are nearly perfect for this role; they share almost identical physical and chemical properties with the unlabeled analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization, which corrects for variations in these processes. uni-muenchen.de This leads to highly accurate and precise quantification of the drug in complex biological matrices like plasma or urine. clearsynth.com

Beyond their use as internal standards, deuterated compounds are pivotal in metabolic research. medchemexpress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. medchemexpress.eu This "kinetic isotope effect" can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond. cymitquimica.com By strategically placing deuterium at sites of metabolic activity, researchers can stabilize a drug molecule, potentially leading to a longer half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile. cymitquimica.comlgcstandards.com This strategy, sometimes called "deuterium-enabled chiral switch" (DECS), can also be used to stabilize specific isomers of a drug. lgcstandards.com The insights gained from studying deuterated analogs help in designing new drugs with enhanced therapeutic properties. chemicalbook.com

Historical Context of Oxacillin (B1211168) and its Labeled Derivatives in Scientific Investigation

Oxacillin is a narrow-spectrum, semi-synthetic antibiotic belonging to the penicillin class of beta-lactam drugs. smolecule.compipitech.com It was developed by the British company Beecham, patented in 1960, and approved for medical use in 1962. smolecule.com The development of oxacillin and other isoxazolyl penicillins (like cloxacillin (B1194729) and dicloxacillin) was a direct response to the growing clinical challenge of infections caused by penicillin-resistant Staphylococcus aureus. smolecule.com These bacteria produce an enzyme called penicillinase (a type of β-lactamase) that inactivates standard penicillins. Oxacillin's chemical structure, featuring a 6-aminopenicillanic acid nucleus with a 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) side chain, confers resistance to this enzymatic degradation. chemicalbook.comsmolecule.com It is effective against penicillinase-producing staphylococci and has been a cornerstone in treating such infections for decades. pipitech.comthermofisher.com

The use of isotopically labeled versions of oxacillin in research, particularly deuterated forms like Oxacillin-d5, is a more recent development driven by advances in analytical technology. The rise of highly sensitive LC-MS/MS methods for therapeutic drug monitoring (TDM) and pharmacokinetic research created a demand for high-quality stable isotope-labeled internal standards. uni-muenchen.de Oxacillin-d5, where five hydrogen atoms on the phenyl ring are replaced with deuterium, was developed specifically to serve this purpose. lgcstandards.comclearsynth.com It functions as an ideal internal standard for the precise quantification of oxacillin and structurally similar antibiotics (like cloxacillin) in biological samples. nih.govclearsynth.com This allows researchers to conduct detailed pharmacokinetic studies, investigate drug-drug interactions, and ensure accurate therapeutic monitoring in clinical settings, continuing the scientific investigation into optimizing the use of this important antibiotic. nih.govnih.gov

Chemical and Physical Properties of Oxacillin Sodium-d5 Salt

This compound is the deuterium-labeled analog of Oxacillin Sodium. The five hydrogen atoms on the phenyl group of the oxacillin molecule are substituted with deuterium atoms. lgcstandards.comclearsynth.com This isotopic labeling makes it an invaluable tool in research, particularly as an internal standard for mass spectrometry-based analytical methods. veeprho.comclearsynth.com

PropertyValueSource(s)
Chemical Name sodium;(2S,5R,6R)-3,3-dimethyl-6-[[5-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)isoxazole-4-carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate lgcstandards.com
Synonyms (2S,5R,6R)-3,3-dimethyl-6-[5-methyl-3-(D5)phenyl-1,2-oxazole-4-amido]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid clearsynth.com
Molecular Formula C₁₉H₁₃D₅N₃NaO₅S veeprho.comlgcstandards.com
Molecular Weight 428.45 g/mol veeprho.comlgcstandards.com
Parent Drug Oxacillin veeprho.com
Unlabeled CAS No. 1173-88-2 lgcstandards.com
Appearance Off-White Solid cymitquimica.com
Purity >95% (HPLC) lgcstandards.com
Solubility Soluble in water cymitquimica.com

Synthesis and Purification of this compound

The synthesis of this compound involves the acylation of 6-aminopenicillanic acid (6-APA), which is the core structural component of penicillins. chemicalbook.comsmolecule.com The general synthesis route for oxacillin involves reacting the acid chloride of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with 6-APA. chemicalbook.com

For the deuterated analog, the synthesis requires a deuterated precursor. The key starting material is benzaldehyde-d5, which is used to synthesize 5-methyl-3-(phenyl-d5)-4-isoxazolecarboxylic acid chloride. This deuterated acid chloride is then coupled with 6-APA to form Oxacillin-d5. chemicalbook.com The final step typically involves converting the carboxylic acid to its sodium salt to improve stability and solubility. cymitquimica.com

Purification is critical to ensure the final product has high isotopic and chemical purity, making it suitable for use as an analytical standard. High-performance liquid chromatography (HPLC) is a common method for purifying the final compound and for verifying its purity, which is typically expected to be greater than 95%. lgcstandards.com

Applications in Academic Research

Use as an Internal Standard in Analytical Methods

The primary application of this compound in academic research is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.com The use of a SIL-IS is considered the gold standard for quantitative bioanalysis because it provides the highest degree of accuracy and precision. uni-muenchen.de

Since Oxacillin-d5 has nearly identical physicochemical properties to the unlabeled oxacillin, it co-elutes during chromatography and experiences the same effects of sample preparation (e.g., extraction recovery) and matrix-induced ion suppression or enhancement during mass spectrometric analysis. uni-muenchen.de By adding a known amount of Oxacillin-d5 to a biological sample (such as plasma), the ratio of the MS signal of the analyte (oxacillin) to the internal standard (Oxacillin-d5) can be used to calculate the exact concentration of oxacillin, effectively correcting for any analytical variability. uni-muenchen.de

Research Finding: A study focused on developing a population pharmacokinetic model for cloxacillin, an antibiotic structurally similar to oxacillin, utilized Oxacillin-d5 as the internal standard. nih.gov In their high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, the researchers monitored the mass transition of 436.0/160.0 for cloxacillin and 407.1/160.0 for the Oxacillin-d5 internal standard. nih.gov The use of Oxacillin-d5 ensured the reliable and accurate quantification of cloxacillin concentrations in patient plasma samples, which was essential for the development of an accurate pharmacokinetic model. nih.gov This demonstrates the utility of Oxacillin-d5 not only for its parent compound but also for closely related structural analogs.

Role in Pharmacokinetic and Metabolism Studies

While its primary role is as an internal standard for quantifying the parent drug, Oxacillin-d5 can also be used to study the pharmacokinetics (PK) and metabolism of oxacillin itself. veeprho.commedchemexpress.com In PK studies, the accurate data generated using Oxacillin-d5 as an internal standard allows for the precise determination of key parameters such as clearance, volume of distribution, and elimination half-life. nih.gov

For example, by analyzing patient samples over time after drug administration, researchers can construct accurate concentration-time profiles. nih.gov These profiles are fundamental to understanding how the drug behaves in the body, optimizing dosing regimens, and assessing the probability of achieving therapeutic targets in different patient populations, such as the critically ill. nih.gov

The deuterium label on the phenyl ring is in a position that is not typically a primary site of metabolism for oxacillin, meaning it is metabolically stable. nih.gov This stability is a crucial feature for an internal standard, ensuring that it does not degrade differently from the analyte during the course of the experiment. medchemexpress.com

Properties

Molecular Formula

C₁₉H₁₃D₅N₃NaO₅S

Molecular Weight

428.45

Synonyms

(2S,5R,6R)-3,3-Dimethyl-6-[[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt-d5;  Penicillin P-12-d5;  Sodium Oxacillin-d5;  BRL-1400-d5;  Bactocill-d5;  Bristopen-d5;  Stapenor-d5; 

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation Strategies for Oxacillin Sodium D5 Salt

Precursor Synthesis and Functional Group Elaboration

The synthesis of Oxacillin (B1211168) Sodium-d5 Salt is fundamentally based on the established synthetic route for oxacillin. This involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitably activated derivative of 5-methyl-3-(phenyl-d5)-isoxazole-4-carboxylic acid. sigmaaldrich.comnih.gov Therefore, the primary challenge lies in the preparation of the deuterated side chain precursor.

The non-deuterated precursor, 5-methyl-3-phenylisoxazole-4-carboxylic acid, is a known intermediate in the synthesis of penicillins. sigmaaldrich.com Its synthesis can be achieved through various organic chemistry methods. One common approach involves the reaction of benzaldehyde oxime with ethyl acetoacetate. nih.gov The resulting ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is then hydrolyzed to the corresponding carboxylic acid. nih.gov

To produce the d5-analog, the synthesis must start with or incorporate a deuterated phenyl group. A plausible and efficient strategy is to utilize a deuterated starting material, such as benzaldehyde-d5, in the initial steps of the isoxazole (B147169) synthesis. This ensures the stable incorporation of deuterium (B1214612) into the phenyl ring of the precursor molecule.

Once the 5-methyl-3-(phenyl-d5)-isoxazole-4-carboxylic acid is synthesized, it needs to be activated for the subsequent acylation reaction with 6-APA. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride. chemicalbook.comnbinno.com The use of chlorinating agents like thionyl chloride can facilitate this transformation. google.com

The final step in the synthesis of the core structure is the coupling of the deuterated acyl chloride, 5-methyl-3-(phenyl-d5)-isoxazole-4-carbonyl chloride, with 6-aminopenicillanic acid. chemicalbook.com This reaction forms the amide bond that characterizes the structure of oxacillin. The reaction is typically carried out in a suitable solvent system, and the pH is carefully controlled to facilitate the reaction and maintain the stability of the beta-lactam ring. chemicalbook.com

Deuteration Mechanisms and Site-Specific Labeling Approaches

The "-d5" designation in Oxacillin Sodium-d5 Salt indicates that the five hydrogen atoms on the phenyl ring have been replaced with deuterium. The most direct method to achieve this specific labeling is through the use of a deuterated precursor, as mentioned in the previous section. Starting the synthesis of the isoxazole ring with benzaldehyde-d5 ensures that the deuterium atoms are incorporated into the stable aromatic ring structure from the outset.

Alternatively, site-specific deuteration can be achieved through hydrogen-isotope exchange reactions on the non-deuterated 5-methyl-3-phenylisoxazole-4-carboxylic acid or a suitable derivative. This approach involves the use of a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), in the presence of a catalyst.

Several catalytic systems are known to facilitate the deuteration of aromatic rings. These include:

Platinum on carbon (Pt/C): This heterogeneous catalyst can effectively promote H-D exchange on aromatic rings in the presence of D₂O.

Rhodium and Iridium complexes: Homogeneous catalysts based on these metals are also highly effective for ortho-directed hydrogen-isotope exchange on aromatic compounds.

Silver-catalyzed C-H bond deuteration: This method has shown selectivity for the deuteration of five-membered aromatic heterocycles.

The choice of catalyst and reaction conditions can influence the efficiency and regioselectivity of the deuteration process. For the synthesis of this compound, the goal is to achieve complete deuteration of the phenyl ring.

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Achieving high deuterium incorporation and isotopic purity is crucial for the utility of this compound as an internal standard in analytical applications. The isotopic purity is a measure of the percentage of the deuterated compound relative to its non-deuterated and partially deuterated counterparts.

Several factors can be optimized to maximize deuterium incorporation:

ParameterDescription
Catalyst Selection The choice of catalyst (e.g., Pt/C, Rhodium complexes) can significantly impact the efficiency of the H-D exchange reaction.
Deuterium Source The purity and excess of the deuterium source (e.g., D₂O, D₂) are critical for driving the equilibrium towards the deuterated product.
Reaction Temperature Higher temperatures can increase the rate of H-D exchange but may also lead to side reactions or degradation of the substrate.
Reaction Time Sufficient reaction time is necessary to ensure complete exchange of all five protons on the phenyl ring.

The isotopic purity of the final product is typically determined using analytical techniques such as:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can distinguish between the deuterated and non-deuterated isotopic peaks, allowing for the calculation of isotopic enrichment. nih.govrsc.orgresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR can be used to determine the degree and position of deuteration. The absence of signals in the aromatic region of the ¹H NMR spectrum and the presence of corresponding signals in the ²H NMR spectrum confirm successful deuteration.

Commercially available deuterated reagents often have isotopic enrichment levels of 98-99.9%. isotope.com Similar levels of purity would be the target for the synthesis of this compound to ensure its reliability as an analytical standard.

Isolation and Purification Techniques for Labeled Analogs

After the synthesis and deuterium incorporation, this compound must be isolated and purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. The purification of penicillins and their analogs often involves a combination of extraction and chromatographic techniques.

Initial Isolation:

Following the coupling reaction, the crude product may be precipitated from the reaction mixture. This can be achieved by adjusting the pH and adding a suitable anti-solvent. The resulting solid can then be collected by filtration. chemicalbook.com

Chromatographic Purification:

For high-purity requirements, chromatographic methods are essential. High-performance liquid chromatography (HPLC) is a powerful technique for separating closely related compounds. nih.gov For the purification of this compound, a reversed-phase HPLC method would likely be employed. nih.gov

Chromatography TypeStationary PhaseMobile Phase
Reversed-Phase HPLC C18 or similar hydrophobic materialA mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol)

The separation is based on the differential partitioning of the components between the stationary and mobile phases. By carefully optimizing the mobile phase composition and gradient, it is possible to separate the desired deuterated compound from its impurities. researchgate.net

Other purification techniques that may be employed include:

Solid-Phase Extraction (SPE): This can be used for sample clean-up and preliminary purification. jssuni.edu.inunito.it

Size-Exclusion Chromatography (SEC): This technique can be useful for removing polymerized impurities that may form during the synthesis or storage of penicillins. nih.gov

The purity of the final product is confirmed using analytical HPLC, mass spectrometry, and NMR spectroscopy to ensure it meets the required specifications for its intended use.

Advanced Spectroscopic and Spectrometric Characterization of Oxacillin Sodium D5 Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Structural Confirmation

Proton NMR (¹H NMR) Analysis and Deuterium Exchange Effects

Proton NMR (¹H NMR) is highly sensitive to the isotopic composition of a molecule. Deuterium (²H) has a nuclear spin of 1 and, under standard ¹H NMR conditions, does not produce a signal. studymind.co.uk The primary effect of deuterium substitution in a ¹H NMR spectrum is the disappearance of the signal corresponding to the replaced proton. studymind.co.uk

In Oxacillin (B1211168) Sodium-d5 Salt, the five deuterium atoms replace the five protons on the phenyl ring of the isoxazole (B147169) side chain. Consequently, the complex multiplet signals typically observed in the aromatic region (approximately 7.5-8.0 ppm) for unlabeled oxacillin are expected to be absent in the ¹H NMR spectrum of the d5-labeled compound. The remaining proton signals, such as those from the isoxazole methyl group, the gem-dimethyl groups on the thiazolidine (B150603) ring, and the protons on the β-lactam and thiazolidine rings, should remain. Minor changes in the chemical shifts of protons adjacent to the deuterated ring may occur, known as isotopic shifts.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) for Oxacillin and Expected Shifts for Oxacillin Sodium-d5 Salt

Proton Assignment Oxacillin (ppm) This compound (Expected ppm) Comment
Phenyl-H ~7.5 - 8.0 Absent Protons replaced by deuterium.
β-lactam CH ~5.6 ~5.6 Unaffected by deuteration.
Thiazolidine CH ~4.7 ~4.7 Unaffected by deuteration.
Isoxazole-CH₃ ~2.7 ~2.7 Unaffected by deuteration.
gem-Dimethyl CH₃ ~1.6, ~1.7 ~1.6, ~1.7 Unaffected by deuteration.

Note: Data are illustrative and based on typical chemical shifts for the oxacillin structure. Exact values can vary with solvent and concentration.

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of a molecule. In the spectrum of this compound, the carbons of the phenyl ring that are directly bonded to deuterium atoms exhibit two key effects. First, their signals will be split into multiplets (typically a 1:1:1 triplet for a C-D bond) due to one-bond carbon-deuterium (¹³C-¹H) coupling. Second, these signals may experience a slight upfield isotopic shift compared to the corresponding signals in unlabeled oxacillin. The signals for all other carbon atoms in the molecule are expected to be largely unaffected, confirming the specific location of the isotopic labels.

Table 2: Expected ¹³C NMR Spectral Data for the Phenyl Ring of this compound

Carbon Assignment Oxacillin (Typical δ, ppm) This compound (Expected δ, ppm) Expected Multiplicity
C-ipso (attached to isoxazole) ~161 ~161 Singlet
C-ortho ~129 Shifted slightly upfield Triplet (C-D coupling)
C-meta ~130 Shifted slightly upfield Triplet (C-D coupling)
C-para ~133 Shifted slightly upfield Triplet (C-D coupling)

Note: Data are illustrative. spectrabase.com The isotopic shift is typically small (<1 ppm).

Deuterium NMR (²H NMR) for Direct Confirmation

While ¹H and ¹³C NMR provide indirect evidence of deuteration, Deuterium NMR (²H NMR) offers direct observation of the deuterium nuclei. numberanalytics.com This technique is a powerful tool for confirming the presence and location of labels within a molecule. caltech.edu The ²H NMR spectrum of this compound is expected to show a single, broad resonance in the aromatic region (approximately 7.5-8.0 ppm), corresponding to the chemical shift of the phenyl protons it replaced. The presence of this signal provides conclusive proof of successful deuterium incorporation at the intended phenyl group.

Table 3: Expected ²H NMR Data for this compound

Deuterium Assignment Expected Chemical Shift (δ, ppm)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.netnih.gov For this compound, HRMS is used to verify the incorporation of five deuterium atoms by comparing the measured accurate mass with the theoretical mass calculated from its molecular formula, C₁₉H₁₃D₅N₃NaO₅S. The mass difference between the labeled and unlabeled compound should correspond precisely to the mass of five deuterons minus five protons. This analysis confirms that the desired level of deuteration has been achieved.

Table 4: Theoretical Accurate Mass Calculation for this compound

Species Molecular Formula Theoretical Monoisotopic Mass (Da)
Oxacillin (protonated) [C₁₉H₂₀N₃O₅S]⁺ 402.1124

Note: Masses are calculated for the protonated molecule [M+H]⁺. The sodium salt will show the corresponding [M+Na]⁺ ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.netnih.gov This technique is used to confirm that the deuterium labels are located on the stable phenyl ring and are not lost during ionization or fragmentation.

Negative Ion Mode Fragmentation Analysis

Mass spectrometry, particularly in the negative ion mode, provides valuable structural information through controlled fragmentation of the parent molecule. For this compound, electrospray ionization (ESI) is a common technique used to generate the deprotonated molecule [M-H]⁻. Subsequent tandem mass spectrometry (MS/MS) experiments induce fragmentation of this precursor ion, yielding a characteristic pattern of product ions.

The fragmentation pathways of β-lactam antibiotics like oxacillin are well-understood and typically involve the cleavage of the β-lactam ring. researchgate.net In negative ion mode, the fragmentation of the deprotonated Oxacillin-d5 molecule is expected to follow similar patterns to its non-labeled counterpart, with the key difference being the mass-to-charge (m/z) shift of fragment ions containing the deuterium-labeled phenyl group.

Expected Fragmentation Patterns:

A primary fragmentation event involves the opening of the four-membered β-lactam ring. This can lead to the formation of several key fragment ions. The specific fragments observed and their relative abundances are dependent on the collision energy used in the MS/MS experiment. The analysis of these fragments allows for the confirmation of the core structure of the oxacillin molecule.

Table 1: Postulated Negative Ion Mode Fragmentation of this compound

Precursor Ion (m/z)Postulated Fragment IonStructure of Lost Neutral
[M-H]⁻ (d5)Fragment AC₉H₈N₂O₂S
[M-H]⁻ (d5)Fragment BC₅H₇NO₃S
[M-H]⁻ (d5)Fragment CCO₂

Note: The exact m/z values will depend on the specific fragmentation pathway and the number of deuterium atoms retained in the fragment.

Isotopic Tagging in Fragmentation Studies

The presence of the five deuterium atoms on the phenyl ring of this compound serves as an isotopic tag, which is invaluable in fragmentation studies. biorxiv.orgelifesciences.org When a deuterated molecule is fragmented in a mass spectrometer, the resulting fragment ions will either retain the deuterium label or not, depending on which part of the molecule they represent.

This isotopic labeling provides a clear distinction between fragments originating from the deuterated phenyl group and those from the rest of the molecule. For instance, any fragment ion containing the phenyl ring will exhibit a mass shift of +5 amu (atomic mass units) compared to the corresponding fragment from unlabeled oxacillin. This confirms the location of the deuterium labeling and aids in the elucidation of fragmentation pathways.

During fragmentation, if a fragment ion shows a mass corresponding to the deuterated phenylisoxazolyl group, it confirms the integrity of this part of the molecule. Conversely, fragments corresponding to the acyl side chain without the phenyl group would not show the mass shift, further confirming the fragmentation pattern. This use of isotopic tagging is a powerful tool for detailed structural analysis. biorxiv.orgelifesciences.org

Isotopic Purity and Enrichment Assessment via Mass Spectrometry

Mass spectrometry is a primary technique for assessing the isotopic purity and enrichment of deuterated compounds like this compound. nih.govrsc.org

Quantitative Determination of Deuterium Content

The isotopic purity of this compound is a critical parameter, indicating the percentage of the compound that is fully deuterated at the five specified positions on the phenyl ring. High-resolution mass spectrometry (HRMS) is employed to resolve the isotopic distribution of the molecular ion. nih.govrsc.org

The analysis involves measuring the relative abundances of the different isotopologues: the desired d5 species, as well as lower-deuterated species (d4, d3, etc.) and the unlabeled (d0) compound. The percentage of deuterium enrichment is calculated from the relative intensities of these peaks in the mass spectrum.

Table 2: Hypothetical Isotopic Distribution of an this compound Sample

IsotopologueRelative Abundance (%)
d598.5
d41.2
d30.2
d2<0.1
d1<0.1
d0<0.1

This table represents a hypothetical high-purity sample. Actual distributions may vary.

Analysis of Isotopic Impurities and Their Chromatographic Behavior

Isotopic impurities are molecules of Oxacillin Sodium Salt with fewer than the desired five deuterium atoms (e.g., d4, d3). These impurities can arise during the synthesis of the deuterated compound. It's important to identify and quantify these impurities to ensure the quality of the stable isotope-labeled standard. acs.org

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), can sometimes separate these isotopologues. Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect. bioforumconf.comresearchgate.netcchmc.org In reversed-phase HPLC, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to subtle differences in polarity and interaction with the stationary phase. bioforumconf.comcchmc.org This allows for the chromatographic separation and individual analysis of the d5 isotopologue from its less-deuterated impurities.

Chromatographic Methodologies for Purity and Identity Verification

Chromatographic methods are essential for verifying the purity and identity of this compound, separating it from any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. researchgate.netresearchgate.netresearchgate.net

A typical HPLC method would involve a C18 or phenyl stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netthermofisher.com

Advanced detection methods coupled with HPLC provide enhanced sensitivity and specificity:

UV Detection: Oxacillin has a chromophore that allows for detection by UV spectrophotometry, typically around 225 nm. researchgate.net This provides a quantitative measure of the main peak and any UV-active impurities.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest level of specificity. acs.orgacs.org It allows for the confirmation of the molecular weight of the eluting peak, confirming its identity as Oxacillin-d5. Furthermore, LC-MS/MS can be used to perform fragmentation analysis on the separated peaks, providing unequivocal identification. nih.gov

Table 3: Typical HPLC Method Parameters for Oxacillin Analysis

ParameterCondition
Column Reversed-phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and 0.02 M Potassium Phosphate buffer (pH 3.6)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 20 µL

These parameters are illustrative and may be optimized for specific applications.

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of compounds that can be vaporized without decomposition. In the context of this compound, GC is not typically used for the direct analysis of the salt itself due to its low volatility. However, it is an invaluable method for the characterization of volatile organic byproducts that may arise during the synthesis, degradation, or storage of the compound. The presence of these byproducts can be indicative of the purity and stability of the material.

The analysis of volatile byproducts in a complex matrix such as a pharmaceutical compound requires a sensitive and selective method. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly well-suited for this purpose. researchgate.netresearchgate.netmdpi.com This combination allows for the separation of volatile components in a mixture, followed by their identification based on their unique mass fragmentation patterns.

Research Findings:

Studies on related penicillin compounds have demonstrated the utility of GC-MS in identifying various volatile impurities. For instance, the thermal degradation of the penicillin structure can lead to the formation of smaller, more volatile molecules. While specific research on the volatile byproducts of this compound is limited, analogous studies on other ß-lactam antibiotics provide a framework for the expected types of byproducts. These can include, but are not limited to, degradation products of the side chain and the core ß-lactam ring structure.

Given that this compound is a deuterated analog of oxacillin, its volatile byproducts would be expected to retain the deuterium labels if the fragmentation occurs on a part of the molecule that is not deuterated. veeprho.comnih.govchromatographyonline.com This isotopic labeling can be advantageous in GC-MS analysis, as it helps to distinguish between byproducts originating from the deuterated standard and those from any potential non-deuterated oxacillin impurity.

A hypothetical GC-MS analysis of a sample of this compound might reveal the presence of several small volatile organic compounds. For such an analysis, a derivatization step is often necessary to increase the volatility of any polar byproducts, making them amenable to GC analysis. researchgate.netresearchgate.net Silylation is a common derivatization technique used for this purpose. nih.gov

The following table represents hypothetical data from a GC-MS analysis of volatile byproducts detected in a sample of this compound after a derivatization process.

Table 1: Hypothetical GC-MS Data for Volatile Byproducts of this compound

Peak No.Retention Time (min)Putative CompoundKey Mass Fragments (m/z)
15.2Deuterated Phenylacetic Acid derivative141, 101, 77
27.8Deuterated 3-methyl-5-phenylisoxazole-4-carboxylic acid derivative222, 116, 105
39.1Penilloic acid degradation fragment (deuterated)165, 114

This table is illustrative and based on potential degradation pathways. The retention times and mass fragments are representative and would be confirmed against reference standards in a formal analysis.

The identification of these byproducts would be crucial for understanding the degradation pathways of this compound and for ensuring the quality control of the compound when used as an internal standard in quantitative assays. veeprho.com The presence and quantity of these volatile byproducts could indicate the stability of the compound under various storage conditions.

Applications of Oxacillin Sodium D5 Salt in Mechanistic Research

Role as an Internal Standard in Quantitative Bioanalytical Assays

The precision and accuracy of quantitative bioanalytical assays are paramount in research. Oxacillin (B1211168) Sodium-d5 Salt plays a pivotal role as an internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, to ensure the reliability of analytical data.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample prior to analysis. Oxacillin Sodium-d5 Salt is an ideal internal standard for the quantification of oxacillin and its analogs. The underlying principle of IDMS is that the stable isotope-labeled internal standard (in this case, Oxacillin-d5) behaves nearly identically to the unlabeled analyte of interest during sample preparation, extraction, and chromatographic separation.

Because the deuterated standard and the native analyte have virtually the same physicochemical properties, they experience similar losses during sample processing and are affected similarly by variations in instrument response. In the mass spectrometer, the analyte and the internal standard are distinguished by their mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification of the analyte in the original sample can be achieved. This method effectively compensates for variations that might otherwise compromise the integrity of the results.

Method Development and Validation for Quantitative Analysis of Analogs

The use of this compound as an internal standard is integral to the development and validation of robust analytical methods for the quantification of oxacillin and other penicillin analogs in various biological matrices. A notable application is in the monitoring of veterinary drug residues in animal-derived food products to ensure food safety.

A multi-residue method for the determination of eight penicillins, including oxacillin, in porcine tissues (muscle and kidney), milk, and animal feed has been developed and validated using LC-MS/MS. nih.gov In this method, deuterated analogs of the penicillins are synthesized and used as internal standards to enable accurate quantification through isotope dilution. nih.gov The validation of such methods is performed in accordance with regulatory guidelines to ensure they are fit for purpose. Key validation parameters include accuracy, precision (intra-day and inter-day), linearity, limit of detection (LOD), and limit of quantification (LOQ).

For instance, in the analysis of porcine muscle tissue, the accuracy for oxacillin quantification ranged from 94% to 113%, with intra-day precision (relative standard deviation) between 5.2% and 13.4%. nih.gov These performance characteristics demonstrate the reliability of the method for routine monitoring of penicillin residues.

Validation Parameters for Oxacillin Analysis in Porcine Muscle Using a Deuterated Internal Standard

Validation ParameterObserved ValueReference
Accuracy94% - 113% nih.gov
Intra-day Precision (RSDr)5.2% - 13.4% nih.gov
Inter-day Precision (RSDRL)5.5% - 23% nih.gov

Matrix Effects and Compensation in Complex Biological Samples (excluding human clinical)

Biological matrices such as animal tissues, milk, and feed are inherently complex and can significantly impact the ionization of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects.

Because the deuterated internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant, thereby correcting for the matrix-induced variations. While the use of deuterated internal standards greatly improves the accuracy of quantification in complex matrices like animal feed, the high variability in the composition of feedstuffs can still present challenges. nih.gov Nevertheless, for matrices such as porcine tissues and milk, methods employing deuterated standards have been successfully validated, demonstrating their effectiveness in mitigating matrix effects. nih.gov

Elucidation of Metabolic Pathways in In Vitro Systems

Hepatic Microsomal Metabolism Studies

Hepatic microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of drug-metabolizing enzymes. researchgate.net They are widely used in in vitro studies to investigate the metabolic stability and identify the metabolic pathways of new chemical entities. For penicillin antibiotics, in vitro studies with liver microsomes have revealed several common metabolic transformations.

For example, studies on the in vitro metabolism of amoxicillin, a related beta-lactam antibiotic, in human liver microsomes have identified both Phase I and Phase II metabolites. researchgate.net Phase I reactions typically involve oxidation and hydroxylation, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net The metabolism of amoxicillin was found to occur via oxidation, hydroxylation, and oxidative deamination. researchgate.net It is plausible that oxacillin undergoes similar metabolic transformations. An early in vivo study on isoxazolyl penicillins, including oxacillin, found that active metabolites were present in urine, with the highest proportion of metabolites being observed for oxacillin. This suggests that oxacillin is indeed subject to metabolic processes in the body.

Role of Specific Enzymes in Deuterated Compound Transformation (e.g., CYP, UGT)

The primary enzyme families responsible for Phase I and Phase II metabolism in the liver are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, respectively.

Cytochrome P450 (CYP) Enzymes : These enzymes are crucial for the oxidative metabolism of a vast array of drugs. While the specific CYP isozymes involved in oxacillin metabolism have not been definitively identified in dedicated in vitro studies, research on other penicillins suggests potential interactions. For instance, some penicillin-based antibiotics have been shown to weakly inhibit certain CYP enzymes, such as CYP2C8. It is also known that some isoxazolyl penicillins can act as inducers of CYP enzymes like CYP3A4. These findings suggest that the CYP system is likely involved in the Phase I metabolism of oxacillin, potentially through hydroxylation of the molecule.

UDP-glucuronosyltransferase (UGT) Enzymes : UGTs are responsible for glucuronidation, a major Phase II conjugation reaction that attaches glucuronic acid to a drug molecule, making it more water-soluble and easier to excrete. The identification of a glucuronide conjugate of amoxicillin in in vitro microsomal studies indicates that UGT enzymes can metabolize beta-lactam antibiotics. researchgate.net Given the presence of suitable functional groups on the oxacillin molecule, it is conceivable that it could also be a substrate for UGT-mediated glucuronidation.

The use of deuterated compounds like this compound in such studies can be advantageous. While the metabolic pathways are generally expected to be the same as the unlabeled drug, the deuterium (B1214612) labeling can sometimes lead to a "kinetic isotope effect," where the C-D bond is broken more slowly than a C-H bond. This can alter the rate of metabolism and potentially shift the metabolic profile, providing valuable insights into the reaction mechanisms. However, without specific studies on Oxacillin-d5, this remains a theoretical consideration.

Identification and Profiling of Deuterated Metabolites

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolomic analysis and drug metabolism studies. iroatech.comisolife.nlnih.gov While specific research detailing the unique metabolites of the d5 variant is not extensively published, its role in identifying the metabolites of the unlabeled drug is well-established. In a typical research scenario, unlabeled oxacillin is administered, and this compound is added to the collected biological samples (e.g., plasma, urine) as an internal standard during analysis.

The methodology leverages the power of liquid chromatography-mass spectrometry (LC-MS). nih.gov As the sample is analyzed, the mass spectrometer can distinguish between the unlabeled drug and its metabolites and the known mass of the deuterated internal standard. This allows for:

Accurate Quantification: The stable isotope standard corrects for variations in sample preparation and instrument response, ensuring that the measurement of metabolites is highly accurate. iroatech.comisolife.nl

Metabolite Discovery: By searching for signals that have a specific mass difference from the deuterated standard, researchers can identify potential metabolites of oxacillin. This process, often aided by software like Compound Discoverer, helps in mapping the metabolic fate of the drug. nih.gov

Pathway Analysis: Nontargeted metabolomics can reveal significant shifts in cellular metabolic profiles in response to oxacillin, helping to elucidate mechanisms of action and resistance. semanticscholar.org The use of an internal standard is crucial for the reliability of such sensitive analyses.

While deuteration can sometimes alter metabolic pathways—a phenomenon known as the kinetic isotope effect—this is often exploited to improve a drug's pharmacokinetic profile. researchgate.netnih.gov For this compound, its primary role remains that of a high-fidelity internal standard for studying the metabolism of its non-deuterated counterpart.

Investigation of Drug Stability and Degradation Mechanisms in Controlled Research Environments

Understanding the stability of this compound is paramount for its use as an analytical standard. Degradation of the standard would lead to inaccurate quantification in experimental assays. The stability of the parent compound, oxacillin, has been studied under various conditions, providing a strong basis for the expected behavior of its deuterated analog.

Hydrolytic Stability Profiling of Deuterated Beta-Lactams

The beta-lactam ring is the core functional group of penicillin-class antibiotics and is susceptible to hydrolysis, which inactivates the drug. mdpi.com Studies on unlabeled oxacillin confirm its degradation in aqueous solutions. The rate of this hydrolytic degradation is influenced by the solution's composition and temperature. For instance, oxacillin degrades more rapidly in dextrose 5% in water (D5W) than in 0.9% sodium chloride (NS), also known as normal saline. semanticscholar.orgscirp.org At room temperature, the concentration of oxacillin in a D5W solution can become virtually undetectable after six weeks, whereas a significant amount remains in an NS solution. semanticscholar.orgscirp.org This suggests a catalytic effect of dextrose on the hydrolysis of the beta-lactam ring. In acidic environments (pH 1.2), simulating stomach acid, oxacillin is highly unstable, though its stability can be improved by complexation with cyclodextrins. actamedicamarisiensis.ro The degradation generally follows first-order kinetics. cjhp-online.ca

SolutionStorage TemperatureTime PeriodRemaining Oxacillin Concentration (%)
0.9% Sodium Chloride (NS)Room Temperature (25°C)2 weeksSignificantly decreased
0.9% Sodium Chloride (NS)Room Temperature (25°C)6 weeks~36.6%
5% Dextrose in Water (D5W)Room Temperature (25°C)2 weeksSignificantly decreased
5% Dextrose in Water (D5W)Room Temperature (25°C)6 weeksVirtually none detectable
0.9% Sodium Chloride (NS)Refrigerated (4°C)6 weeksUnchanged
5% Dextrose in Water (D5W)Refrigerated (4°C)6 weeksUnchanged

Data derived from studies on unlabeled oxacillin sodium solutions. semanticscholar.orgscirp.org

Photolytic Degradation Pathways of Labeled Compounds

Exposure to light, particularly UV radiation, can induce the degradation of pharmaceutical compounds. The photodegradation of oxacillin has been investigated using advanced oxidation processes like the photo-Fenton process and TiO2 photocatalysis. researchgate.netkisti.re.kr These studies identify several degradation by-products, elucidating the pathways through which the molecule is broken down upon light exposure. researchgate.net The process can lead to complete mineralization (breakdown into inorganic constituents) of the antibiotic over time. kisti.re.kr While specific studies on this compound are not available, the substitution of hydrogen with deuterium can sometimes enhance photochemical stability. mdpi.com However, the fundamental degradation pathways are expected to be similar to the unlabeled compound.

Thermal Degradation Kinetics and Products

Thermal stability is a critical parameter for the synthesis, processing, and storage of drug compounds. The thermal decomposition of penicillins can be evaluated using techniques like modulated thermogravimetric analysis (MTGA), which helps determine kinetic parameters such as activation energy. nih.govovid.com Studies show that the thermal degradation of β-lactams often follows a first-order kinetic model. nih.gov Penicillins are among the more heat-labile classes of antibiotics. researchgate.net Research using a pressurized dynamic flow-through system showed that penicillins like penicillin G exhibit less than 30% degradation at 150°C, but are partly or fully removed at 250°C. diva-portal.org

Antibiotic ClassRelative Thermal Stability (at 100°C in water)
β-Lactams (e.g., Penicillins)Most Heat-Labile
TetracyclinesMost Heat-Labile
LincomycinIntermediate
AmphenicolsIntermediate
SulfonamidesMore Heat-Stable
LevamisoleMost Heat-Stable

General trend derived from studies on various antibiotics, indicating the relative lability of the β-lactam class.

Stability in Analytical Reagents and Solvents

For its use as an internal standard, this compound must be stable in the solvents used for sample preparation and analysis. Studies on unlabeled oxacillin sodium show it is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), as well as in aqueous buffers such as PBS (pH 7.2). nih.gov However, stability in these solutions can be limited. For example, oxacillin sodium is considered stable for up to 30 days in 0.9% sodium chloride injection when refrigerated, but only for 7 days at room temperature. nih.gov It is recommended that aqueous solutions not be stored for more than one day.

Solvent/ReagentApproximate SolubilityStorage Recommendation
Ethanol~2 mg/mLStore stock solutions at -20°C
DMSO~16 mg/mLStore stock solutions at -20°C
Dimethylformamide (DMF)~20 mg/mLStore stock solutions at -20°C
PBS (pH 7.2)~10 mg/mLDo not store for more than one day
0.9% Sodium Chloride (Refrigerated)10 mg/mLStable for up to 30 days
0.9% Sodium Chloride (Room Temp)10 mg/mLStable for up to 7 days

Data based on unlabeled oxacillin sodium. nih.gov

Tracer Studies in Biological Systems (In Vitro and Pre-Clinical Models)

Stable isotope-labeled compounds like this compound are invaluable as tracers in biological research, particularly for pharmacokinetic (PK) studies. researchgate.net These studies aim to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. By using the deuterated form as an internal standard, researchers can precisely measure the concentration of the administered unlabeled drug in plasma samples over time, which is essential for constructing accurate pharmacokinetic models. nih.govmdpi.comnih.gov

In in vitro models, such as studies with bacterial cultures or isolated enzymes, this compound can be used to investigate drug transport, binding, and mechanisms of resistance. For example, in studies of β-lactamase, the enzyme responsible for antibiotic resistance, deuterated substrates can help probe the catalytic mechanism through the kinetic isotope effect. nih.govnih.gov

In pre-clinical animal models, the use of a deuterated standard is critical for obtaining reliable PK data. These studies are fundamental to determining how a potential drug behaves in a living system before it can be considered for human trials. The ability to accurately quantify drug levels in blood and tissues allows for the establishment of key parameters like elimination half-life and volume of distribution, which are vital for designing effective dosing regimens. nih.govnih.gov

Studies on Bacterial Uptake and Intracellular Localization (e.g., radiolabeled streptomycin interaction)

The investigation of how bacteria internalize antibiotics is fundamental to understanding their efficacy and the mechanisms of resistance. Stable isotopes like this compound are invaluable in these studies. While direct studies utilizing deuterium-labeled oxacillin for uptake analysis are not prevalent in publicly accessible research, the principles of such investigations can be illustrated by analogous studies using other labeling techniques, such as radiolabeling.

A notable area of research is the synergistic effect of beta-lactam antibiotics, like oxacillin, on the uptake of other classes of antibiotics, such as aminoglycosides. For instance, studies have been conducted on the effect of oxacillin on the uptake of radiolabeled streptomycin in Staphylococcus aureus. nih.govjohnshopkins.edu Research has demonstrated that when S. aureus is exposed to concentrations of oxacillin at or above the minimum inhibitory concentration (MIC), the uptake of streptomycin is significantly enhanced. This increased uptake is correlated with a greater bactericidal effect than would be expected from a simple additive effect of the two drugs. nih.gov

Conversely, at streptomycin concentrations above its MIC, the addition of oxacillin did not lead to a further increase in streptomycin uptake. nih.gov In strains with high-level streptomycin resistance, oxacillin could still increase the uptake of the aminoglycoside, although this did not overcome the resistance to the point of enhanced killing. nih.gov

The use of this compound in similar experimental setups would allow researchers to precisely quantify the intracellular concentration of oxacillin itself using mass spectrometry, alongside the radiolabeled streptomycin. This dual-labeling approach would provide a more complete picture of the interplay between the two antibiotics at the cellular membrane and within the cytoplasm, helping to elucidate the mechanisms by which oxacillin facilitates the entry of other drugs.

Table 1: Effect of Oxacillin on Streptomycin Uptake in Staphylococcus aureus

Oxacillin ConcentrationStreptomycin ConcentrationStreptomycin UptakeObserved Bacterial Killing
≥ MIC< MICSignificantly IncreasedSynergistic Effect
Any> MICNo Significant IncreaseAdditive Effect
≥ MICAny (High-level resistant strain)IncreasedNo greater than oxacillin alone

Applications in Proteomics and Metabolomics (e.g., stable isotope labeling in cell culture)

Stable isotope labeling is a cornerstone of modern proteomics and metabolomics, enabling the quantitative analysis of changes in protein and metabolite levels under different conditions. While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used method for metabolic labeling of the entire proteome, the use of a labeled small molecule like this compound offers a more direct approach to studying drug-specific interactions and effects. nih.govdntb.gov.ua

In the context of proteomics, researchers have investigated the response of bacteria to unlabeled oxacillin. A label-free quantitative proteomics study on Staphylococcus aureus identified significant changes in the proteome of both methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains upon treatment with subinhibitory doses of oxacillin. nih.govjohnshopkins.edu

Key findings from such research include the upregulation of beta-lactamase and penicillin-binding protein 2a in MRSA, which are known resistance mechanisms. nih.gov More broadly, pathways such as peptidoglycan biosynthesis and pantothenate and Coenzyme A biosynthesis were found to be upregulated in both strains, while energy metabolism pathways were uniquely upregulated in MSSA. nih.gov

The application of this compound in such experiments could provide several advantages. By tracking the deuterium label, it would be possible to identify covalent modifications of proteins by oxacillin or its metabolites, providing direct evidence of drug targets and off-target interactions. This is a significant advancement over inferring mechanisms solely from changes in protein expression levels.

In metabolomics, deuterium labeling can be used to trace the metabolic fate of a drug and its impact on cellular metabolism. nih.govacs.org For example, treating bacteria with this compound and subsequently analyzing the metabolome by mass spectrometry can reveal metabolites that have incorporated the deuterium label. This would definitively identify the biotransformation products of oxacillin within the bacterial cell. Furthermore, global metabolomic profiling can uncover broader perturbations in bacterial metabolism caused by the antibiotic, offering insights into its mode of action and potential resistance mechanisms.

Table 2: Summary of Proteomic Changes in S. aureus in Response to Oxacillin

StrainNumber of Differentially Expressed ProteinsKey Upregulated Pathways/Proteins
MRSA81 (65 up, 16 down)Beta-lactamase, Penicillin-binding protein 2a, Peptidoglycan biosynthesis, Pantothenate & CoA biosynthesis
MSSA225 (162 up, 63 down)Peptidoglycan biosynthesis, Pantothenate & CoA biosynthesis, Energy metabolism pathways

Research Innovations and Future Perspectives

Expansion of Isotopic Labeling Applications in Drug Discovery and Development Research

The application of deuterated compounds like Oxacillin (B1211168) Sodium-d5 Salt in drug discovery extends far beyond their use as simple internal standards. Isotopic labeling is a critical tool in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.govmarquette.edu By using a deuterated analog, researchers can more accurately trace the metabolic fate of the parent drug.

Key Applications in Drug Discovery:

Application AreaDescriptionRelevance of Deuterated Oxacillin
Metabolite Identification Tracing the biotransformation of a drug in vivo or in vitro to identify active, inactive, or potentially toxic metabolites.Using Oxacillin-d5 in tandem with the non-labeled drug allows for the clear differentiation of drug-related metabolites from endogenous molecules in mass spectrometry data, aiding in the identification of metabolic pathways. nih.govmsmetrix.com
Pharmacokinetic (PK) Studies Determining the rate and extent of ADME processes to establish dosing regimens.The use of Oxacillin-d5 as an internal standard ensures high accuracy and precision in quantifying oxacillin concentrations in biological fluids, which is fundamental for reliable PK modeling. veeprho.com
Drug-Drug Interaction Studies Investigating how co-administered drugs affect the metabolism of a new drug candidate.Deuterated standards improve the accuracy of quantification, which is crucial for detecting subtle changes in drug metabolism caused by interacting compounds.
Bioavailability/Bioequivalence Studies Comparing the PK profiles of different formulations of a drug or a generic versus a brand-name drug.High-precision quantification using Oxacillin-d5 is essential for the statistical analysis required in these regulatory studies.

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolism are replaced with deuterium (B1214612) to slow down metabolic breakdown, potentially improving a drug's pharmacokinetic profile. nih.gov While Oxacillin-d5 is primarily used as an analytical tool, the study of its properties contributes to the broader understanding of how deuteration can affect the stability and metabolism of β-lactam antibiotics.

Challenges and Advancements in the Synthesis of Highly Deuterated Analogs

The synthesis of isotopically labeled compounds, particularly those with complex stereochemistry like oxacillin, presents unique challenges. The goal is to introduce deuterium atoms at specific, stable positions without altering the compound's chemical identity and purity.

Challenges in Synthesis:

Stereoselectivity: The β-lactam core of oxacillin contains multiple chiral centers. Synthetic routes must preserve the correct stereochemistry, as different stereoisomers can have vastly different biological activities. Recent advances in stereoselective synthesis of β-lactams, including methods like the Staudinger reaction and metal-catalyzed cyclizations, are crucial for producing enantiomerically pure compounds. researchgate.netnih.govrsc.org

Site-Specific Labeling: Introducing deuterium at a specific position (in this case, the phenyl ring) requires careful selection of deuterated starting materials or the development of highly selective deuteration reactions. marquette.edu For Oxacillin-d5, this involves using a deuterated precursor for the 3-phenyl-5-methylisoxazole side chain.

High Isotopic Enrichment: Achieving high levels of deuteration (typically >98%) is necessary for a high-quality internal standard to avoid interference from naturally occurring isotopes and to ensure accurate quantification. This requires isotopically pure starting materials and reaction conditions that prevent H/D exchange.

Purification: Separating the final deuterated product from any remaining unlabeled or partially labeled precursors is a critical step to ensure the quality of the standard. Chromatographic techniques are typically employed for this purpose.

Advancements in synthetic organic chemistry, including the development of new catalysts and a deeper understanding of reaction mechanisms, are continually making the synthesis of complex deuterated molecules more efficient and cost-effective. nih.govucsb.edu The biosynthesis of deuterated benzylpenicillin has also been explored, which could offer an alternative route for producing highly deuterated penicillin analogs in the future. nih.gov

Interdisciplinary Research Integrating Deuterated Standards with Advanced Omics Technologies

The rise of "omics" technologies—proteomics, metabolomics, and transcriptomics—has revolutionized the study of biological systems. Integrating stable isotope-labeled standards like Oxacillin Sodium-d5 Salt into these workflows provides a quantitative anchor, enabling more accurate and meaningful interpretation of complex datasets.

In the context of oxacillin, a key area of research is understanding the mechanisms of antibiotic resistance in bacteria like Staphylococcus aureus. Quantitative proteomics studies have been performed to analyze the global protein expression changes in both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus in response to oxacillin treatment. nih.gov These studies reveal how bacteria adapt their cellular processes, such as cell wall biosynthesis and energy metabolism, to survive antibiotic stress.

Integration of Deuterated Standards in Omics Research:

Omics TechnologyRole of Deuterated Standards (e.g., Oxacillin-d5)Research Findings from Oxacillin Studies
Proteomics Serve as internal standards for the absolute quantification of specific proteins (e.g., enzymes involved in resistance) using targeted MS techniques. nih.govLabel-free quantitative proteomics has identified the upregulation of peptidoglycan biosynthesis pathways in both MRSA and MSSA treated with oxacillin, with unique upregulation of β-lactamase and penicillin-binding protein 2a in MRSA. nih.gov
Metabolomics Used as internal standards for accurate quantification of metabolites. Stable isotope tracing (using precursors like 13C-glucose) can map metabolic pathway fluxes in response to antibiotic treatment. creative-proteomics.comnih.govnih.govacs.orgMetabolomic analyses have shown that oxacillin treatment leads to significant alterations in the metabolome of S. aureus, providing insights into the metabolic pathways involved in the antibiotic response.
Fluxomics Stable isotope tracers are used to measure the rate of metabolic reactions through pathways, providing a dynamic view of cellular metabolism.By combining stable isotope labeling with metabolomics, researchers can elucidate how antibiotic pressure rewires bacterial metabolic networks, potentially revealing new targets for antimicrobial drugs. nih.gov

The integration of quantitative data from proteomics and metabolomics, facilitated by the use of deuterated standards, allows for a more comprehensive, systems-level understanding of how antibiotics like oxacillin work and how bacteria evolve resistance. This interdisciplinary approach is critical for the development of new therapeutic strategies to combat antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What are the structural determinants of Oxacillin Sodium-d5 Salt’s β-lactamase resistance, and how do they influence experimental design for studying bacterial resistance mechanisms?

  • Answer : this compound’s resistance to β-lactamases is attributed to steric hindrance from its 3-phenyl and 5-methyl groups on the isoxazolyl ring, which prevent enzyme binding . When designing experiments to study resistance, researchers should incorporate controls using non-deuterated oxacillin to assess isotopic effects on enzyme interactions. Structural analogs (e.g., cloxacillin) can be used in comparative assays to isolate the role of specific substituents in resistance .

Q. How does this compound interact with penicillin-binding proteins (PBPs), and what assays are suitable for quantifying binding affinity in Gram-positive bacteria?

  • Answer : this compound inhibits peptidoglycan synthesis by covalently binding to PBPs, particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) . Radiolabeled binding assays or surface plasmon resonance (SPR) can quantify affinity differences between deuterated and non-deuterated forms. Fluorescence polarization assays with labeled PBPs are also effective for high-throughput screening .

Advanced Research Questions

Q. What methodological considerations are critical for validating deuterium incorporation in this compound during stability studies under varying pH and temperature conditions?

  • Answer : Use mass spectrometry (MS) with isotopic purity checks to confirm deuterium retention. For stability testing, design experiments with buffered solutions (pH 2–8) and temperatures (4–37°C) to simulate physiological and storage conditions. Include NMR spectroscopy to detect exchangeable deuterium in aqueous environments . Statistical models (e.g., ANOVA) should account for batch-to-batch variability in deuterium labeling efficiency .

Q. How can machine vision (MV) and Gram staining be optimized to distinguish MRSA from methicillin-susceptible S. aureus (MSSA) using this compound?

  • Answer : Combine this compound (≥95% isotopic purity) with timed Gram staining (5–15 min post-exposure) to exploit differences in cell wall integrity. Train MV algorithms on feature extraction (e.g., color intensity, cell morphology) using supervised learning models (e.g., linear discriminant analysis or artificial neural networks). Validate against PCR-based mecA gene detection to ensure specificity .

Q. What experimental variables influence the accuracy of spectrophotometric quantification of this compound in biological matrices such as urine or serum?

  • Answer : Key variables include:

  • Matrix effects : Use standard addition methods to correct for interference from urinary metabolites (e.g., urea) .
  • Reagent stability : Optimize iodine concentration in methanol–dichloromethane mixtures to maintain charge-transfer complex stability during absorbance measurements at 365 nm .
  • Limit of detection (LOD) : Validate using spiked samples with concentrations ≥1.18 µg/mL, ensuring a signal-to-noise ratio >3 .

Q. How does deuterium labeling in this compound affect pharmacokinetic (PK) profiling compared to the non-deuterated form, and what modeling approaches are appropriate for comparative analysis?

  • Answer : Deuterium may alter metabolic clearance rates due to the kinetic isotope effect. Use compartmental PK models with isotopic tracing (e.g., LC-MS/MS) to compare plasma half-life (t1/2) and area under the curve (AUC) in animal models. Include mass balance studies to track deuterium retention in metabolites .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported stability of Oxacillin Sodium in normal saline (NS) vs. dextrose (D5W) solutions: How should researchers reconcile these findings?

  • Answer : Contradictory data may arise from differences in storage temperature (room temperature vs. controlled) or analytical methods (HPLC vs. spectrophotometry). Replicate studies under standardized conditions (e.g., 25°C, pH 6.5) and validate using orthogonal techniques. For example, HPLC with UV detection at 220 nm is more reliable for quantifying degradation products than spectrophotometry alone .

Methodological Resources

  • Analytical Validation : Follow ICH guidelines for specificity, linearity (R<sup>2</sup> ≥0.998), and precision (RSD <2%) when developing HPLC or spectrophotometric protocols .
  • Machine Learning : Open-source tools like Python’s scikit-learn or MATLAB’s Classification Learner can streamline MV data analysis for antibiotic resistance studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.